

An In-depth Technical Guide to the Physical and Chemical Properties of Bursehernin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bursehernin*

Cat. No.: *B1193898*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan **Bursehernin**, detailing its chemical and physical properties, experimental protocols for its isolation and biological evaluation, and its known mechanisms of action. The information is structured to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

Bursehernin is a bioactive lignan found in various plant species, including those of the *Hernandia* genus.^[1] It is structurally defined as (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.^[1] Its key identifying and physical properties are summarized below.

Property	Data	Reference
Molecular Formula	C ₂₁ H ₂₂ O ₆	[1]
Molecular Weight	370.4 g/mol	[1]
IUPAC Name	(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one	[1]
CAS Number	40456-51-7	[1]
Synonyms	(-)-Bursehernin, (-)-5'-desmethoxy-yatein	[1]
Physical Description	Solid (Typical for lignans)	
Melting Point	Data for Bursehernin is not readily available; however, related lignans have melting points in the range of 120-130°C.	
Solubility	Practically insoluble in water; slightly soluble in organic solvents such as ethanol, methanol, acetone, and chloroform.	[2]
Optical Rotation	The natural form is levorotatory, designated as (-)-Bursehernin. Specific rotation value is not consistently reported.	[1]

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural confirmation of **Bursehernin**. While a definitive, published dataset for **Bursehernin** was not

identified in the literature reviewed, the expected data format is presented below for reference. Data for lignans are typically recorded in deuterated chloroform (CDCl_3).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2.1: ^1H -NMR Spectral Data (Reference Format) Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2.2: ^{13}C -NMR Spectral Data (Reference Format) Solvent: CDCl_3 , Frequency: 100 MHz

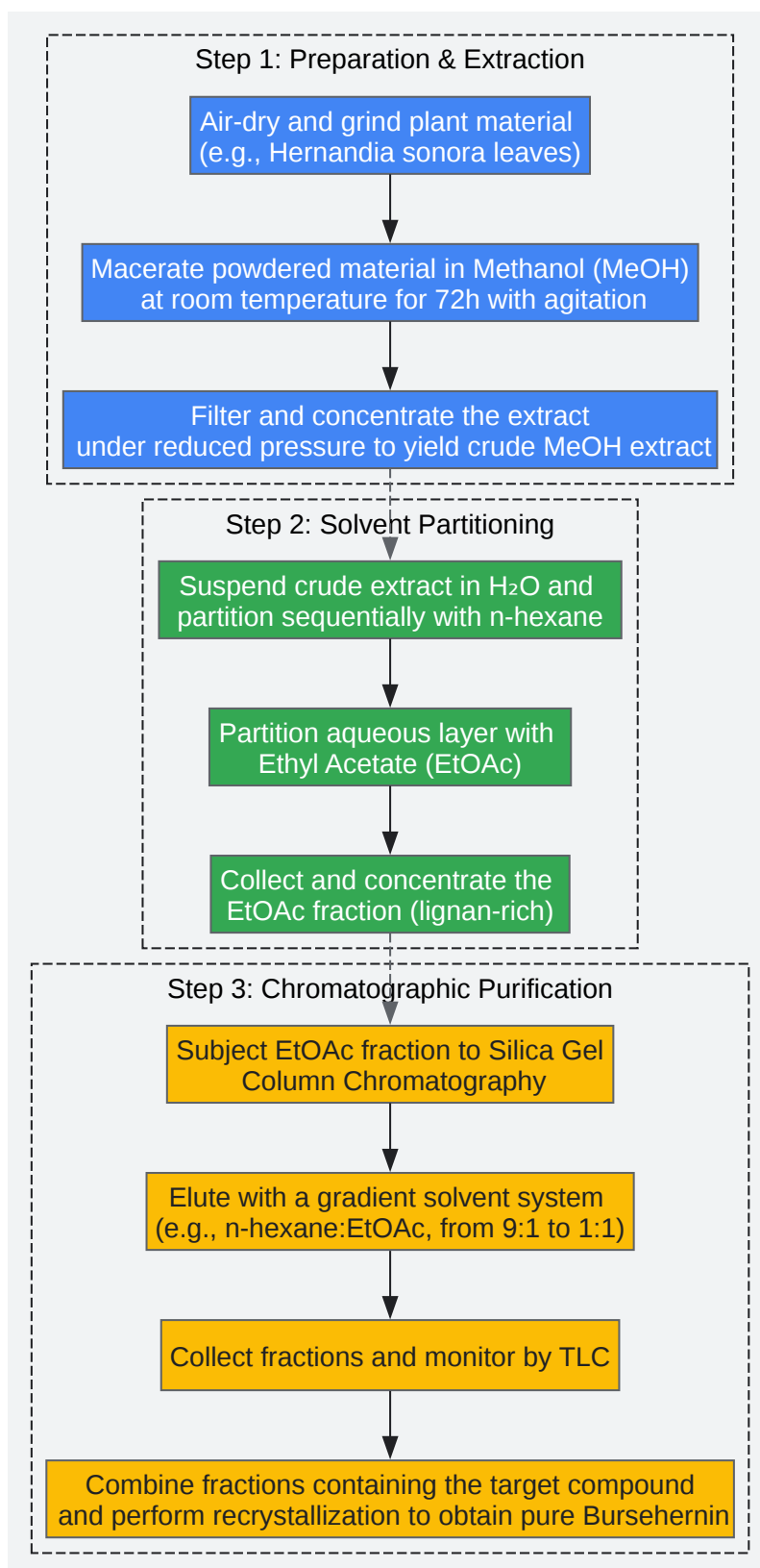
Chemical Shift (δ) ppm	Assignment
Data not available	

Experimental Protocols

This section details generalized, yet comprehensive, protocols for the isolation of **Bursehernin** from plant sources and for the evaluation of its cytotoxic activity.

Protocol for Extraction and Isolation of Bursehernin

This protocol is a representative method synthesized from common procedures for isolating lignans from plant material, such as the leaves and stems of *Hernandia* species.[\[8\]](#)[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Bursehernin**.

Methodology Details:

- **Plant Material Preparation:** The plant material (e.g., leaves and stems of *Hernandia sonora*) is air-dried at room temperature for 7-10 days and then ground into a fine powder.
- **Extraction:** The powdered material is macerated in methanol (1:10 w/v) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction. The collected methanol extracts are filtered and combined.
- **Concentration:** The solvent from the combined extracts is removed using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to yield a crude methanolic extract.
- **Liquid-Liquid Partitioning:** The crude extract is suspended in distilled water and sequentially partitioned in a separatory funnel with solvents of increasing polarity, typically starting with n-hexane to remove non-polar constituents, followed by ethyl acetate (EtOAc). The lignan fraction, including **Bursehernin**, is expected to concentrate in the ethyl acetate layer.
- **Column Chromatography:** The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
- **Fraction Analysis and Purification:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to a **Bursehernin** standard are combined. The combined fractions are concentrated, and the residue is purified by recrystallization from a methanol/chloroform mixture to yield pure **Bursehernin**.

Protocol for MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **Bursehernin** on cancer cell lines.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#)

Methodology Details:

- **Cell Seeding:** Cancer cells (e.g., MCF-7 breast cancer or KKU-M213 cholangiocarcinoma cells) are seeded into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete

culture medium.[6] The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

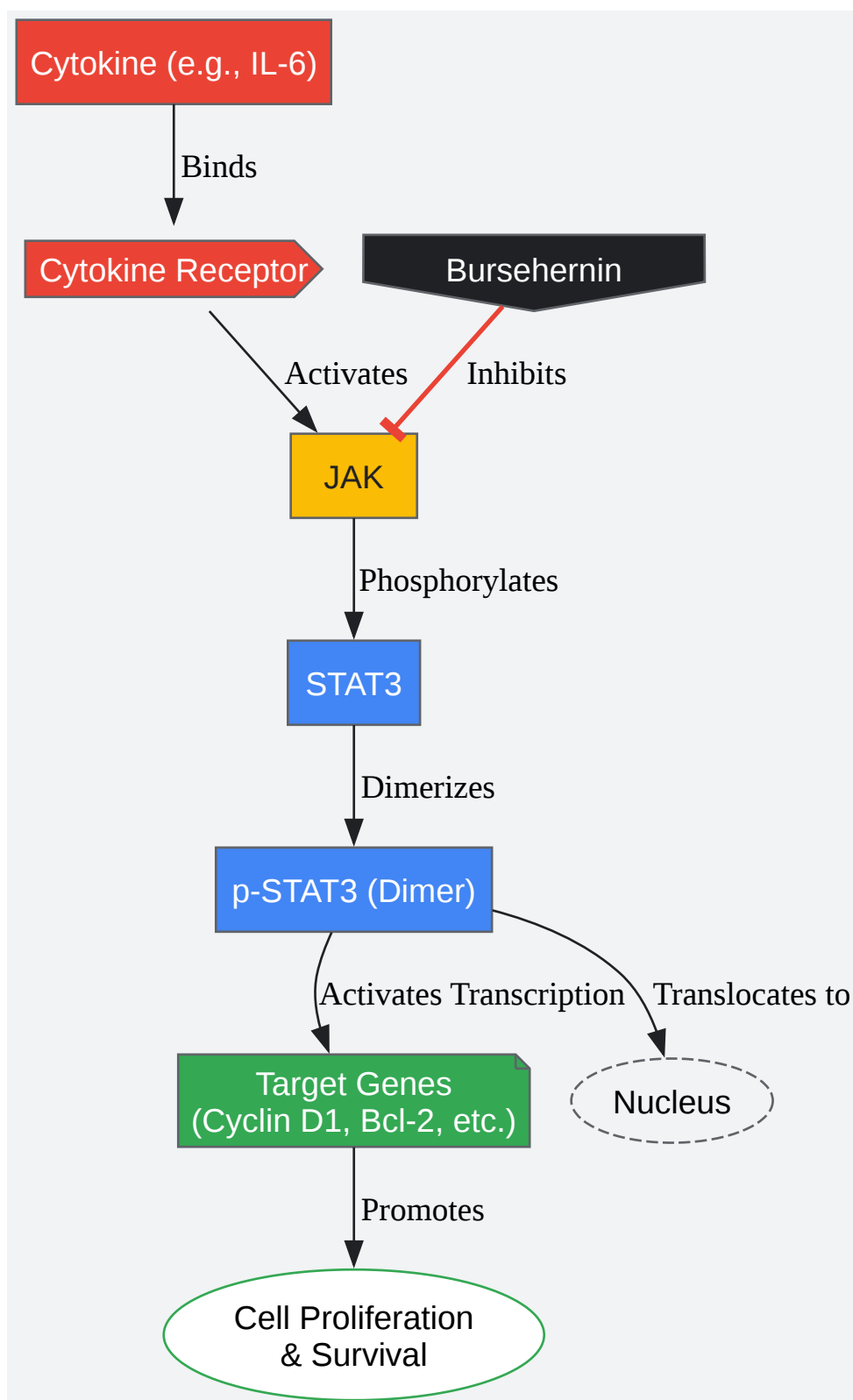
- **Compound Treatment:** A stock solution of **Bursehernin** is prepared in DMSO and then diluted to various concentrations in a serum-free medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of **Bursehernin**. A control group receives medium with DMSO only (vehicle control).
- **Incubation:** The cells are incubated with the compound for a specified period, typically 48 or 72 hours.[6]
- **MTT Addition:** After incubation, 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plate is incubated for another 1.5-4 hours at 37°C.[1][6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][7]
- **Formazan Solubilization:** The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[1][6] The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[6][7]
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of **Bursehernin** that inhibits 50% of cell growth) is determined from a dose-response curve.

Mechanism of Action & Signaling Pathways

Bursehernin exhibits anticancer activity primarily through the induction of apoptosis and cell cycle arrest.[12] Its molecular mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival, notably the JAK/STAT and NF-κB pathways.

Inhibition of the JAK/STAT Pathway

Studies indicate that **Bursehernin** reduces the protein levels of STAT3, a key transcription factor that, when constitutively active, promotes tumor cell proliferation and survival.^[12] A plausible mechanism for this is the inhibition of upstream Janus kinases (JAKs), which are responsible for phosphorylating and activating STAT3.



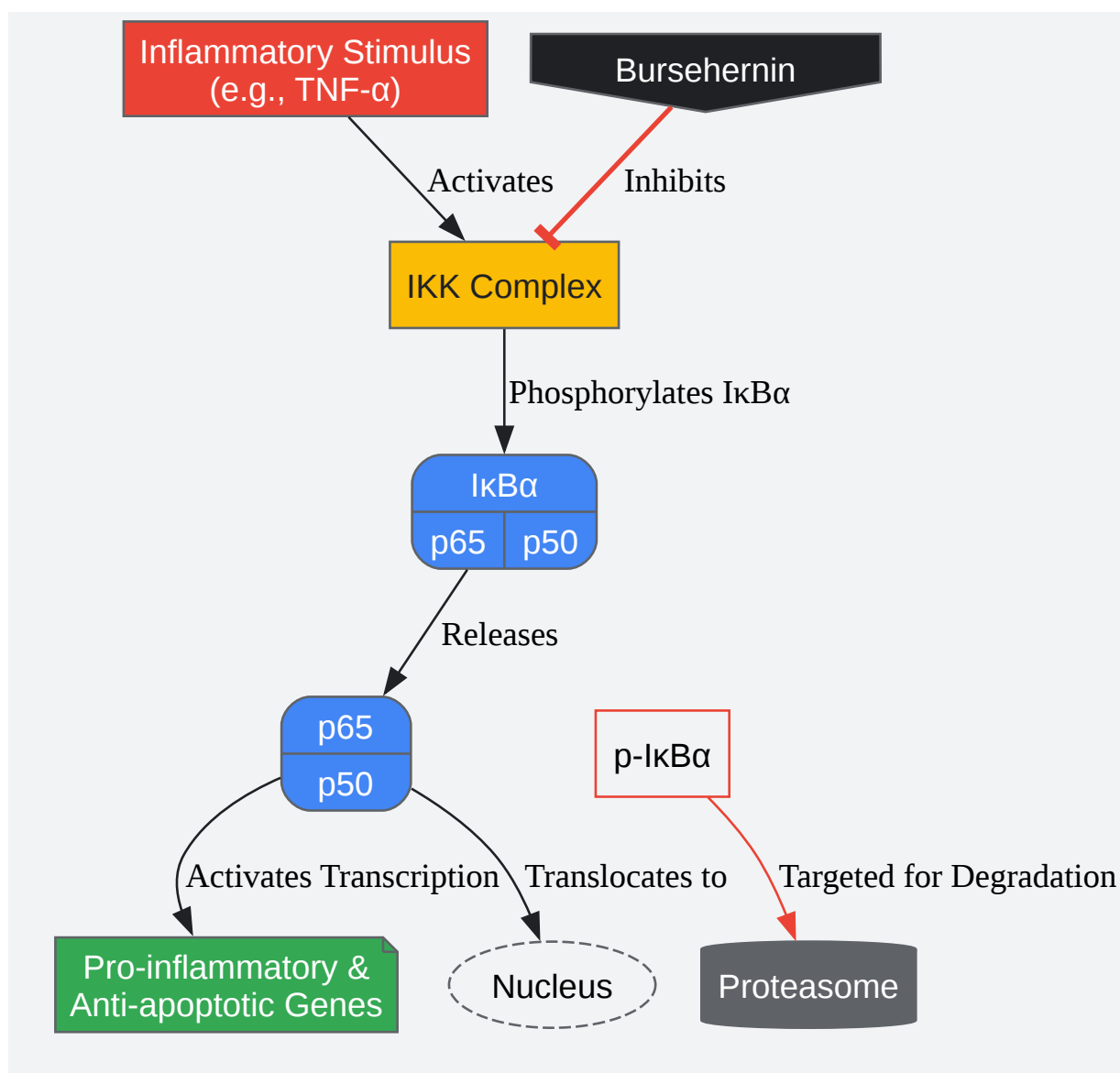
[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the JAK/STAT3 pathway by **Bursehernin**.

By inhibiting JAK, **Bursehernin** prevents the phosphorylation and subsequent activation of STAT3. This blockage prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its target genes, which include key cell cycle regulators like Cyclin D1 and anti-apoptotic proteins like Bcl-2.[9]

Modulation of the NF- κ B Pathway

The NF- κ B pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Natural compounds often exert anti-inflammatory and anticancer effects by inhibiting this pathway. The canonical pathway involves the phosphorylation and degradation of the inhibitor I κ B α , which releases the p65 subunit to translocate to the nucleus and activate pro-survival genes.



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the NF-κB pathway by **Bursehernin**.

Bursehernin likely inhibits the IKK complex, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-p65 complex in the cytoplasm, blocking the nuclear translocation of p65 and thereby suppressing the transcription of NF-κB target genes that promote inflammation and cell survival.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. Item - ¹H-NMR and ¹³C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. zin.ru [zin.ru]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Bursehernin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193898#physical-and-chemical-properties-of-bursehernin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com